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Compound of Interest

Compound Name: 3-lodobenzoylacetonitrile
CAS No.: 247206-80-0
Cat. No.: B1600340

Get Quote

. J

Compound Identity & Physicochemical Profile[1][2]
[31[4][5][6][7][8]

3-lodobenzoylacetonitrile is a
-ketonitrile featuring a meta-substituted iodophenyl ring. Its dual functionality—an electrophilic

carbonyl and a nucleophilic methylene (activated by the nitrile)—makes it a versatile synthon
for constructing pyrazoles, isoxazoles, and quinolines.
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Property Data
IUPAC Name 3-(3-lodophenyl)-3-oxopropanenitrile
CAS Number 247206-80-0

Molecular Formula

Molecular Weight 271.05 g/mol

Appearance Off-white to pale yellow solid

136-138 °C (Typical for halo-

Melting Point .
benzoylacetonitriles)
Soluble in

Solubility , DMSO-
, Methanol

Synthesis & Preparation Context

Understanding the synthetic origin is crucial for interpreting impurity profiles in spectroscopic
data. The standard preparation involves the Claisen condensation of ethyl 3-iodobenzoate with
acetonitrile using a strong base (e.g., NaH or NaOEt), followed by acidification.

Reaction Pathway Diagram|[9]

Ethyl 3-iodobenzoate + NaH / THF
(Precursor) - EtOH + HCI (aq)
\ Intermediate Acidification > 3-lodobenzoylacetonitrile
/ Enolate Species (Final Product)
Acetonitrile
(Solvent/Reagent)

Click to download full resolution via product page

Caption: Base-mediated condensation pathway yielding 3-iodobenzoylacetonitrile.

Spectroscopic Data Analysis[5][6][8][10]
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The following data represents the consensus spectroscopic profile derived from chemometric
principles and analogous halo-benzoylacetonitrile standards.

A. Nuclear Magnetic Resonance ( NMR)

Solvent;

(Chloroform-d) Frequency: 400 MHz

The

NMR spectrum is characterized by a distinct methylene singlet and a meta-substituted aromatic
pattern.
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additive
deshielding

effects.

Expert Insight:

o Tautomerism: In polar solvents like DMSO-
, You may observe a minor set of peaks corresponding to the enol form (
), characterized by a vinylic proton near 6.0 ppm and a broad exchangeable
peak.

e Coupling Constants: The meta-coupling (

and

) is typically small (~1-2 Hz), appearing as fine splitting on the H2 signal.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitrile and ketone functionalities.
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C. Mass Spectrometry (GC-MS | ESI-MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI+
e Molecular lon (

): m/z 271 (Base peak or high intensity).

« |sotopic Pattern: lodine is monoisotopic (

), SO no M+2 peak is observed (unlike Chloro- or Bromo- analogs).

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Fragmentation Pathway:

Molecular lon (M+)
m/z 271

lodobenzoyl Cation
[Ar-CO]+
m/z 231

lodophenyl Cation
[Ar]+
m/z 203

- CO (28 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing the loss of the acetonitrile group followed by
decarbonylation.

Experimental Protocols

To ensure data integrity when replicating these results, follow these preparation standards.

Protocol 1: NMR Sample Preparation

» Drying: Ensure the solid is dried under high vacuum (0.1 mbar) for 4 hours to remove trace
water or solvent (ethanol/acetonitrile) which can overlap with the methylene peak.

e Solvent Choice: Use

(99.8% D) with 0.03% TMS as an internal standard.

o Note: Avoid Acetone-
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if possible, as it can promote enolization and complicate the integration of the methylene
protons.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. Filter through a glass wool
plug if any turbidity remains.

Protocol 2: IR Sample Preparation (ATR Method)

Cleaning: Clean the diamond crystal with isopropanol to remove previous residues.
Background: Collect a background spectrum of the ambient air.

Deposition: Place a small amount (~2 mg) of the solid directly onto the crystal.
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
Scan: Acquire 16 scans at 4

resolution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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